molecular formula C17H26N2O2 B1397315 Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate CAS No. 1219964-40-5

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate

Cat. No.: B1397315
CAS No.: 1219964-40-5
M. Wt: 290.4 g/mol
InChI Key: RTPGZEGWMHRBFT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate, also known as Ferrostatin-1, is an ethyl ester resulting from the formal condensation of the carboxy group of 3-amino-4-[cyclohexyl(ethyl)amino]benzoic acid with ethanol . It is a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It also acts as a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N2O2 . The InChI code is 1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 . The Canonical SMILES is CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 262.35 g/mol . It is a solid at room temperature .

Scientific Research Applications

Pharmacological Characterization

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate and its metabolites have been investigated for their role as β3-adrenoceptor agonists, particularly for the treatment of preterm labor. Studies have shown their potential in inhibiting spontaneous contractions in human myometrial strips, thus indicating their therapeutic use in mammals during preterm labor (Croci et al., 2007).

Chemical Synthesis

This compound has been a subject in the synthesis of new heterocyclic systems containing benzo[h]quinazoline fragments. The efficiency of methods involving its reaction with various agents highlights its versatility in synthesizing new molecular structures (Grigoryan, 2018).

Synthesis Technology

Optimization of the synthesis technology for this compound, using hydrazine hydrate reduction method, shows its potential for industrial production. The synthesis process is characterized as stable, simple, and high-yield (Qiao-yun, 2012).

Optical Nonlinear Properties

Studies on Schiff base compounds derived from this compound have revealed insights into their nonlinear optical properties. These properties make them potential candidates for applications like optical limiters (Abdullmajed et al., 2021).

Mechanism of Action

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate acts as a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It also functions as a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .

Safety and Hazards

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPGZEGWMHRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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